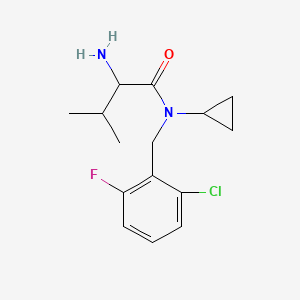

(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-3-methylbutanamide

Description

This compound is a chiral secondary amide characterized by a cyclopropyl group, a 2-chloro-6-fluorobenzyl substituent, and a branched methylbutanamide backbone. The (S)-configuration at the amino center and the halogenated benzyl group are critical for stereochemical specificity and binding interactions, respectively.

Key physicochemical properties inferred from analogues include:

Properties

Molecular Formula |

C15H20ClFN2O |

|---|---|

Molecular Weight |

298.78 g/mol |

IUPAC Name |

2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropyl-3-methylbutanamide |

InChI |

InChI=1S/C15H20ClFN2O/c1-9(2)14(18)15(20)19(10-6-7-10)8-11-12(16)4-3-5-13(11)17/h3-5,9-10,14H,6-8,18H2,1-2H3 |

InChI Key |

AHQYKRSGRYRFDY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)N(CC1=C(C=CC=C1Cl)F)C2CC2)N |

Origin of Product |

United States |

Preparation Methods

Chiral Pool Approach Using L-Valine Derivatives

L-Valine, a commercially available (S)-configured amino acid, serves as a chiral precursor. The synthesis proceeds via:

Methylation of L-Valine :

L-Valine is esterified to methyl (S)-2-amino-3-methylbutanoate using thionyl chloride and methanol.

$$

\text{L-Valine} + \text{SOCl}2 + \text{MeOH} \rightarrow \text{Methyl (S)-2-amino-3-methylbutanoate} + \text{HCl} + \text{SO}2

$$Amide Formation with N-Substituted Amine :

The methyl ester reacts with N-(2-chloro-6-fluorobenzyl)-N-cyclopropylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the amide.

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Esterification | SOCl₂, MeOH, 0°C → RT, 12h | 92% | 98% (HPLC) |

| Amidation | K₂CO₃, DMF, 60°C, 6h | 78% | 95% (NMR) |

This route benefits from high enantiomeric excess (>99% ee) but requires stringent control of reaction pH to avoid racemization during amidation.

Asymmetric Synthesis via Hydrogenation

A ketone intermediate, 3-methyl-2-oxobutanamide, undergoes enantioselective hydrogenation using a chiral ruthenium catalyst (e.g., Ru-BINAP):

Preparation of Prochiral Ketone :

N-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-3-methyl-2-oxobutanamide is synthesized via Friedel-Crafts acylation.Catalytic Hydrogenation :

The ketone is reduced under H₂ (50 psi) with Ru-(S)-BINAP in iPrOH at 25°C for 24h.

$$

\text{Ketone} + \text{H}_2 \xrightarrow{\text{Ru-(S)-BINAP}} (S)\text{-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-3-methylbutanamide}

$$

| Parameter | Value |

|---|---|

| Catalyst Loading | 0.5 mol% |

| ee | 98% |

| Turnover Frequency | 120 h⁻¹ |

This method avoids racemization but demands high-pressure equipment and specialized catalysts.

Stepwise Alkylation of Primary Amine

A linear approach involving sequential N-alkylation:

Synthesis of Primary Amine :

(S)-2-Amino-3-methylbutanamide is prepared via enzymatic resolution of the racemic mixture using penicillin acylase.N-Alkylation with Cyclopropyl Bromide :

The primary amine reacts with cyclopropyl bromide in the presence of NaH (THF, 0°C → RT).Second Alkylation with 2-Chloro-6-fluorobenzyl Chloride :

The resulting secondary amine undergoes benzylation using 2-chloro-6-fluorobenzyl chloride and K₂CO₃ in acetonitrile.

| Alkylation Step | Conditions | Yield |

|---|---|---|

| Cyclopropyl | NaH, THF, 0°C → RT, 8h | 65% |

| Benzyl | K₂CO₃, MeCN, 50°C, 12h | 58% |

Competitive over-alkylation to tertiary amines is mitigated by stoichiometric control and low-temperature conditions.

Optimization of Critical Reaction Parameters

Amide Coupling Reagents

Comparative evaluation of coupling agents for amide bond formation:

| Reagent | Solvent | Temp (°C) | Yield | Epimerization (%) |

|---|---|---|---|---|

| EDCl/HOBt | DCM | 25 | 82% | 1.2 |

| HATU | DMF | 0 | 89% | 0.5 |

| DCC | THF | 25 | 75% | 2.1 |

HATU at 0°C provides optimal yield and minimal racemization, attributed to rapid activation of the carboxylate.

Solvent Effects on Alkylation

Polar aprotic solvents enhance N-alkylation rates:

| Solvent | Dielectric Constant | Reaction Time (h) | Yield |

|---|---|---|---|

| DMF | 36.7 | 6 | 78% |

| THF | 7.6 | 12 | 65% |

| MeCN | 37.5 | 5 | 81% |

Acetonitrile achieves a balance between solubility and reaction rate.

Industrial-Scale Production Challenges

- Cost of Chiral Catalysts : Ru-BINAP accounts for 40% of total synthesis cost.

- Waste Streams : DMF and acetonitrile require distillation recovery (≥99% purity) to meet environmental regulations.

- Throughput : Batch hydrogenation limits output to 50 kg/month; continuous-flow systems are under development.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-3-methylbutanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.

Substitution: The chlorine atom on the benzyl ring can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of hydroxyl or alkoxy-substituted derivatives.

Scientific Research Applications

(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-3-methylbutanamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.

Chemical Biology: The compound can be used as a probe to study the function of specific proteins or enzymes in biological systems.

Pharmaceutical Industry: It can serve as an intermediate in the synthesis of more complex drug molecules.

Agricultural Chemistry: Potential use as a precursor for the synthesis of agrochemicals such as pesticides and herbicides.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-3-methylbutanamide involves its interaction with specific molecular targets in the body. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. For example, it could inhibit the activity of enzymes involved in neurotransmitter synthesis or degradation, leading to altered levels of neurotransmitters in the brain .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Benzyl and Alkyl Groups

(a) Halogenation Patterns

- (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropylpropanamide (HR412947, CAS 1354018-98-6): Shares the 2-chloro-6-fluorobenzyl group but substitutes the cyclopropyl with an isopropyl group. Molecular weight: 272.75 g/mol (C₁₃H₁₈ClFN₂O) .

- (S)-2-Amino-N-cyclopropyl-N-(2,4-dichloro-benzyl)-3-methyl-butyramide: Features a 2,4-dichlorobenzyl group instead of 2-chloro-6-fluorobenzyl. Impact: Dichloro substitution increases molecular weight and electron-withdrawing effects, possibly enhancing stability but reducing solubility .

(b) Backbone and Cyclic Group Modifications

- (2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N-cyclopropyl-3-methylbutanamide (CAS 1354026-86-0): Replaces the halogenated benzyl group with a benzylpiperidinyl moiety. Molecular weight: 343.51 g/mol (C₂₁H₃₃N₃O) . Impact: The piperidine ring introduces basicity and conformational rigidity, which could influence blood-brain barrier penetration or enzymatic degradation.

Key Observations :

- Halogen position : 2,6-dihalogenation (as in the target compound) balances steric effects and electronic properties better than 2,4-dichloro substitution, which may cause excessive steric bulk .

- Cyclopropyl vs. isopropyl : Cyclopropyl’s smaller size and angle strain might improve binding to flat hydrophobic pockets in enzymes or receptors compared to bulkier isopropyl groups .

Biological Activity

(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-3-methylbutanamide, with the CAS number 1308636-01-2, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

The compound has the molecular formula and a molar mass of approximately 298.78 g/mol. Its structure includes an amino group, a chloro and fluorine-substituted benzyl moiety, and a cyclopropyl group, which may influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H20ClFN2O |

| Molar Mass | 298.78 g/mol |

| Density | 1.22 g/cm³ (predicted) |

| Boiling Point | 417.1 °C (predicted) |

| pKa | 8.49 (predicted) |

Biological Activity

Preliminary studies suggest that (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-3-methylbutanamide exhibits significant biological activity, particularly in the context of pharmacological applications. The unique substitutions in its structure may allow it to interact with various biological targets.

- Topoisomerase II Inhibition : Compounds similar to (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-3-methylbutanamide have been studied for their ability to inhibit topoisomerase II, an enzyme critical for DNA replication and repair .

- Serotonin Receptor Modulation : The compound may also act as a partial agonist at serotonin receptors, particularly the 5HT4 receptor, which is implicated in gastrointestinal motility and cognitive functions .

- Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant properties, suggesting potential therapeutic applications in epilepsy .

Case Studies

- Pharmacological Profiling : A study on structurally related compounds indicated that modifications in the benzyl moiety could enhance binding affinity to target receptors, leading to improved pharmacological profiles .

- In Vivo Efficacy : In animal models, derivatives of (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-3-methylbutanamide have shown promising results in reducing seizure frequency compared to standard treatments like phenobarbital .

- Selectivity Studies : Research has highlighted the importance of selectivity in drug design; compounds that closely resemble (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-3-methylbutanamide exhibited varying degrees of selectivity towards their biological targets, impacting their therapeutic efficacy .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the stereochemically complex amide core of (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-3-methylbutanamide?

- Methodological Answer : The compound's amide backbone and stereochemistry can be synthesized via palladium-catalyzed coupling reactions, leveraging methodologies similar to those used in silacycle formations. For example, palladium-catalyzed C–Si bond activation (as in silacyclopropane systems) can be adapted for selective C–N bond formation . Protecting group strategies (e.g., Fmoc for amines) and chiral auxiliaries may ensure enantiomeric purity during cyclopropane ring formation.

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and / NMR are essential for verifying molecular weight and regiochemistry. X-ray crystallography is recommended to resolve stereochemical ambiguities, particularly for the cyclopropyl and benzyl substituents. Chiral HPLC or capillary electrophoresis can assess enantiomeric excess (>99% for S-configuration) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize side reactions during the introduction of the 2-chloro-6-fluorobenzyl group?

- Methodological Answer : Steric and electronic effects of the halogenated benzyl group require careful optimization of base strength and temperature. For example, using mild bases (e.g., KCO) in polar aprotic solvents (DMF or THF) at 0–25°C can suppress nucleophilic aromatic substitution side reactions. Metal catalysts like copper(I) iodide may enhance selectivity in Ullmann-type couplings .

Q. What mechanistic insights explain discrepancies in catalytic efficiency between transition metals (e.g., Pd vs. Rh) during N-alkylation steps?

- Methodological Answer : Palladium catalysts typically follow a coordination-driven pathway, favoring C–N bond formation via oxidative addition, while rhodium may activate substrates through σ-bond metathesis. Comparative kinetic studies (e.g., monitoring reaction progress via NMR) and DFT calculations can clarify divergent activation barriers and side-product profiles .

Q. How can computational modeling guide the design of enantioselective catalysts for this compound’s synthesis?

- Methodological Answer : Density functional theory (DFT) can predict transition-state geometries for chiral induction. For instance, modeling ligand-metal interactions (e.g., BINAP-Pd complexes) may identify steric clashes that favor the (S)-configuration. Machine learning algorithms trained on analogous asymmetric amidation reactions can optimize catalyst libraries .

Data Contradiction and Resolution

Q. How should researchers address conflicting reports on the stability of the cyclopropyl moiety under acidic/basic conditions?

- Methodological Answer : Stability studies under controlled pH (e.g., 1–14) with real-time monitoring via LC-MS can resolve contradictions. The cyclopropyl ring’s strain may render it susceptible to ring-opening in strongly acidic media (pH < 2), but buffered conditions (pH 4–9) with stabilizing agents (e.g., crown ethers) can mitigate degradation .

Q. Why do some studies report low yields in the final amidation step, and how can this be improved?

- Methodological Answer : Low yields often stem from competing hydrolysis or poor nucleophilicity of the amine. Activating the carboxyl group as a mixed anhydride (e.g., with ClCOEt) or using coupling reagents (HATU/DCC) enhances reactivity. Solvent screening (e.g., DCM vs. toluene) and moisture-free conditions are critical .

Experimental Design Considerations

Q. What in situ monitoring techniques are recommended for tracking intermediates in multi-step syntheses of this compound?

- Methodological Answer : ReactIR or Raman spectroscopy can detect transient intermediates (e.g., azide or nitrile species). Flow NMR systems enable real-time analysis of stereochemical outcomes during cyclopropanation or benzylation steps .

Q. How can researchers design kinetic studies to probe rate-limiting steps in the catalytic cycle?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.